methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate
Description
Methyl 5-{[N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core linked to a furan-2-carboxylate ester via a methylene bridge. The sulfonamide group at position 6 of the triazolopyridine is substituted with a 3-fluorophenyl moiety, while the triazole ring bears a methyl group at position 2.
Properties
IUPAC Name |
methyl 5-[[3-fluoro-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O5S/c1-13-22-23-19-9-7-17(12-24(13)19)31(27,28)25(15-5-3-4-14(21)10-15)11-16-6-8-18(30-16)20(26)29-2/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYIXSKJEDCFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(O3)C(=O)OC)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves multiple steps, starting with the preparation of the triazolopyridine core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the sulfonamido and furan-2-carboxylate groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Triazolopyridine vs. Triazolopyrimidine
The compound N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (flumetsulam) () shares a triazole-sulfonamide backbone but replaces the pyridine ring with pyrimidine. This substitution alters electronic properties and binding interactions. In contrast, the triazolopyridine in the target compound may offer improved metabolic stability due to reduced ring strain .
Imidazopyridine Derivatives
The 3-nitro-2-phenylsulfonylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine () replaces the triazole ring with an imidazole. Imidazopyridines are known for kinase inhibition, but the absence of a sulfonamide group limits direct functional comparison. The trifluoromethylphenyl substituent in this compound highlights the role of fluorine in enhancing lipophilicity and target affinity, a feature shared with the 3-fluorophenyl group in the target compound .
Substituent Effects
Fluorinated Aromatic Systems
- 3-Fluorophenyl vs. 4-Fluorophenyl: The target compound’s 3-fluorophenyl group (meta-fluorine) contrasts with the 4-fluorophenyl substituent in 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide ().
- Trifluoromethylphenyl : and highlight trifluoromethyl groups as stronger electron-withdrawing substituents than fluorine alone, which could enhance electrophilic reactivity in agrochemicals .
Sulfonamide vs. Carboxamide Linkages
The sulfonamide group in the target compound differs from the carboxamide in 6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide (). Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing solubility and hydrogen-bonding capabilities in drug design .
NMR Profiling
Comparative NMR analysis () reveals that substituents in regions analogous to the target compound’s triazolopyridine-furan system (e.g., positions 29–44) cause significant chemical shift variations (Δδ = 0.5–1.2 ppm). Such shifts could help differentiate the target compound from analogs like methyl 4-morpholino-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate () .
Agrochemical Potential
- Flumetsulam () and furyloxyfen () demonstrate that triazole and furan moieties are critical for herbicidal activity. The target compound’s furan-2-carboxylate may mimic the mode of action of furyloxyfen , which inhibits cellulose biosynthesis .
- Fluorophenyl Enhancements: The 3-fluorophenyl group could improve soil persistence compared to non-fluorinated analogs, as seen in diflubenzuron () .
Pharmaceutical Relevance
However, the triazolopyridine core may offer better blood-brain barrier penetration due to increased lipophilicity .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its antimalarial and antifungal properties, as well as its implications in drug development.
Chemical Structure and Properties
The compound features a unique structure characterized by a furan-2-carboxylate moiety and a triazolo-pyridine sulfonamide fragment. The presence of the 3-fluorophenyl group enhances its pharmacological profile, potentially affecting its interaction with biological targets.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Furan-2-carboxylate | Central scaffold providing structural integrity |
| Triazolo-pyridine | Bioactive core linked to various biological effects |
| Sulfonamide group | Enhances solubility and biological activity |
| 3-Fluorophenyl group | Modifies electronic properties affecting activity |
Antimalarial Activity
Research has indicated that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. Specifically, studies have shown that derivatives of this scaffold can inhibit falcipain-2 (FP-2), a cysteine protease essential for the survival of Plasmodium falciparum, the causative agent of malaria.
In a study focusing on related compounds, two derivatives demonstrated promising in vitro antimalarial activity with IC50 values of 2.24 μM and 4.98 μM against P. falciparum . This suggests that this compound could potentially exhibit similar efficacy due to structural similarities.
Antifungal Activity
The antifungal potential of triazole derivatives has been extensively documented. The 1,2,4-triazole core is known for its broad-spectrum antifungal activity against various pathogens such as Candida albicans and Cryptococcus neoformans. A review highlighted that triazole compounds can achieve MIC80 values as low as 0.0313 μg/mL against these fungi .
The incorporation of fluorine atoms in the phenyl ring has been shown to enhance antifungal activity; however, an increase beyond a certain point can lead to diminished effects . Thus, the fluorine substitution in this compound may play a crucial role in optimizing its antifungal properties.
Summary of Biological Activities
| Activity Type | Target Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 2.24 μM - 4.98 μM | |
| Antifungal | Candida albicans | MIC80 = 0.0313 μg/mL | |
| Antifungal | Cryptococcus neoformans | Variable |
Case Study: Antimalarial Screening
In a recent study involving virtual screening and molecular docking methods targeting falcipain-2, a library of triazolo-pyridine derivatives was synthesized and tested. The findings underscored the importance of structural modifications in enhancing antimalarial efficacy . The results suggest that further exploration of this compound could yield valuable insights into its potential as an antimalarial agent.
Case Study: Antifungal Efficacy Assessment
Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives revealed that specific modifications could significantly enhance antifungal activity against resistant strains . The study emphasized the necessity for ongoing research into novel compounds like this compound to combat emerging fungal infections.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the triazolo[4,3-a]pyridine core. Key steps include:
- Sulfonamide Formation : Reacting 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl chloride with 3-fluoroaniline under reflux in dichloromethane with triethylamine as a base .
- Methyl Furan-2-Carboxylate Coupling : Use of a Mitsunobu reaction or nucleophilic substitution to attach the furan-2-carboxylate moiety, requiring anhydrous conditions and catalysts like DIAD (diisopropyl azodicarboxylate) .
- Purity Control : Monitor intermediates via TLC (hexane:ethyl acetate, 3:1) and final product purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., fluorine at C3 of phenyl, methyl group on triazole). For example, the sulfonamide NH proton appears as a broad singlet at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays (e.g., IC50 variability)?
- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Address via:
- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Target Profiling : Screen against related targets (e.g., kinase panels) to rule off-target effects. For example, triazolo-pyridines may inhibit both EGFR and VEGFR .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to distinguish intrinsic vs. extrinsic activity loss .
Q. How can computational modeling predict the compound’s binding affinity to novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like carbonic anhydrase IX. Key residues (e.g., Thr199, His94) often engage with the sulfonamide group .
- MD Simulations : Run 100 ns simulations in GROMACS to evaluate binding stability. Analyze RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities, prioritizing targets with ΔG < −8 kcal/mol .
Q. What experimental designs elucidate structure-activity relationships (SAR) for substituent modifications?
- Methodological Answer :
- Fragment-Based Replacements : Systematically vary substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) and assay activity .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide H-bond donors, hydrophobic furan ring) using Discovery Studio .
- Data Table :
| Substituent | IC50 (nM) EGFR | Solubility (µg/mL) |
|---|---|---|
| 3-Fluorophenyl | 12 ± 1.5 | 8.2 |
| 4-Chlorophenyl | 45 ± 3.2 | 5.1 |
| Source: Adapted from |
Methodological Challenges and Solutions
Q. How to address low solubility during in vivo studies?
- Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Prodrug Design : Modify the methyl ester to a free carboxylic acid (hydrolyzable in vivo) for improved aqueous solubility .
Q. What analytical techniques detect degradation products under physiological conditions?
- Answer :
- LC-MS/MS : Identify hydrolyzed furan carboxylate or sulfonamide cleavage products using a Q-TOF mass spectrometer .
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers at 37°C and analyze stability over 72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
